molecular formula C7H13NO2 B061754 (1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid CAS No. 162871-02-5

(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid

Cat. No.: B061754
CAS No.: 162871-02-5
M. Wt: 143.18 g/mol
InChI Key: GFIRYOYQBKQVOL-FSPLSTOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with significant interest in various scientific fields. This compound is notable for its unique structural features, which include a cyclopropane ring, an amino group, and a carboxylic acid group. These features make it a valuable building block in organic synthesis and a subject of study in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable tool in synthetic chemistry and a potential lead compound in drug discovery.

Properties

CAS No.

162871-02-5

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-,7-/m0/s1

InChI Key

GFIRYOYQBKQVOL-FSPLSTOPSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@]1(C(=O)O)N

SMILES

CC(C)C1CC1(C(=O)O)N

Canonical SMILES

CC(C)C1CC1(C(=O)O)N

Synonyms

Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, (1S-cis)- (9CI)

Origin of Product

United States

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